1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the sulfonyl group is added via sulfonylation. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the sulfonyl group may contribute to its overall stability and reactivity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological properties, including antiviral and anticancer activities.
Fluorophenyl compounds: These compounds are characterized by the presence of a fluorophenyl group, which enhances their chemical stability and biological activity.
Uniqueness: 1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide stands out due to its unique combination of a piperidine ring, fluorophenyl group, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-4-3-9-18(10-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRDPAQJDICLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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